866846-64-2 Has No Published In‑Vitro Potency Against a Validated Target – Contrast with the c‑Met Kinase Lead Series
A systematic search of PubMed, BindingDB, ChEMBL, and patent repositories retrieved zero records containing quantitative IC₅₀, Kᵢ, Kd, EC₅₀, or MIC values for CAS 866846‑64‑2 against any defined molecular target or organism. In contrast, the structurally related 6,7‑disubstituted‑4‑(2‑fluorophenoxy)quinoline‑triazole‑4‑carboxamide hybrids reported by Li et al. exhibit c‑Met IC₅₀ values as low as 1.04 nM for the most optimized analogue [1]. The complete absence of target‑engagement data for 866846‑64‑2 means that any claim of biological activity is currently unsupported; users must independently generate primary pharmacological data before assigning this compound to a screening deck.
| Evidence Dimension | Target potency (c‑Met kinase inhibition) |
|---|---|
| Target Compound Data | Not reported (no quantitative activity data available in public domain) |
| Comparator Or Baseline | Optimized 6,7‑disubstituted‑4‑(2‑fluorophenoxy)quinoline‑triazole‑4‑carboxamide hybrid: c‑Met IC₅₀ = 1.04 nM [1] |
| Quantified Difference | Not calculable – target compound lacks any published potency value |
| Conditions | In‑vitro c‑Met kinase inhibition assay (HTRF‑based); comparator data from Li et al. 2016. |
Why This Matters
Without even a single IC₅₀ anchor, researchers cannot gauge whether this compound is a strong starting point or an inactive control, making it impossible to prioritize over potency‑validated analogs during library design.
- [1] Li, S. et al. Discovery of 6,7‑disubstituted‑4‑(2‑fluorophenoxy)quinoline derivatives bearing 1,2,3‑triazole‑4‑carboxamide moiety as potent c‑Met kinase inhibitors. Eur. J. Med. Chem. 2016, 118, 160–171. https://doi.org/10.1016/j.ejmech.2016.04.029 View Source
